molecular formula C12H12N2O B1268180 4-Butoxyphthalonitrile CAS No. 81560-32-9

4-Butoxyphthalonitrile

Cat. No. B1268180
CAS RN: 81560-32-9
M. Wt: 200.24 g/mol
InChI Key: AVGCGXBXMPWLOW-UHFFFAOYSA-N
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Description

4-Butoxyphthalonitrile is a chemical compound with a distinct molecular structure and unique properties. It is studied extensively in various fields of chemistry due to its potential applications.

Synthesis Analysis

The synthesis process of phthalonitrile derivatives, including this compound, often involves complex reactions. For instance, 4,5-dichlorophthalonitrile is synthesized using 4,5-dichlorophthalic acid, undergoing dehydration, imidization, ammonolysis, and further dehydration (Wang Shu-zhao, 2008). Similarly, synthesis techniques for related compounds involve various chemical reactions and conditions, often employing different raw materials and catalysts.

Molecular Structure Analysis

The molecular structure of phthalonitrile compounds like this compound is often characterized using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and ultraviolet-visible spectral methods. For example, a study on the molecular structure properties of 4,4′-oxydiphthalonitrile employed spectral and computational analysis approaches (S. Eryılmaz, N. Akdemir, Ersin Inkaya, 2019).

Chemical Reactions and Properties

Phthalonitrile derivatives participate in various chemical reactions, forming different compounds with distinct properties. For instance, the synthesis of novel phthalocyanine compounds involves nucleophilic displacement reactions and cyclotetramerization (M. Aydin, E. Alici, Ahmet T. Bilgiçli, M. N. Yarasir, G. Arabaci, 2017). These reactions are pivotal in determining the chemical behavior and applications of the resulting compounds.

Physical Properties Analysis

The physical properties of phthalonitrile derivatives like this compound, including their crystalline structure and solvatochromic behavior, are crucial in understanding their applications. For example, the crystal structure and luminescent properties of certain phthalonitrile derivatives have been studied, revealing their potential in various applications (T. N. Ahipa, Vijith Kumar, A. Adhikari, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of phthalonitrile derivatives are influenced by their molecular structure. Studies often involve spectroscopic methods and computational modeling to understand these properties, providing insights into their potential applications in various fields (Hidayet Tereci, İ. Askeroğlu, N. Akdemir, I. Uçar, O. Büyükgüngör, 2012).

Scientific Research Applications

Optical Applications in Nanofluidic Devices

4-Butoxyphthalonitrile has been utilized in the development of nanofluidic devices, particularly in the optical gating of synthetic ion channels. A study by Ali et al. (2012) demonstrated the use of photolabile hydrophobic molecules, including derivatives of phthalonitrile, in creating channels that can be controlled by UV-light. This has potential applications in controlled release, sensing, and information processing.

Covalent Organic Frameworks (COFs)

The development of covalent organic frameworks, a class of porous materials, has been explored using derivatives of phthalonitrile. Zhang et al. (2018) highlighted the use of tetrafluorophthalonitrile to create crystalline 2D COFs through nucleophilic aromatic substitution reactions (Zhang et al., 2018). These COFs have high chemical stability and are useful in postsynthetic modifications for various applications.

Antioxidant Properties and Environmental Presence

Phthalonitrile derivatives have been studied for their antioxidant properties. Studies like the one by Liu et al. (2015) investigate the environmental occurrence of synthetic phenolic antioxidants, including butylated hydroxytoluene, a compound related to phthalonitrile derivatives. This research is crucial in understanding the environmental impact and fate of these compounds.

Analytical Methods and Chemical Detection

This compound's derivatives are also significant in developing analytical methods for chemical detection. A study by Guo et al. (2006) presented a method for determining synthetic antioxidants in edible vegetable oil, which can be applied to derivatives of phthalonitrile for identifying their presence and concentration in various samples.

Medicinal and Biological Applications

While there's limited direct research on this compound in biological systems, related compounds like butylated hydroxytoluene (BHT) have been studied. For instance, Merino et al. (2015) investigated BHT's protective effect on sperm function in human spermatozoa, suggesting potential biomedical applications for phthalonitrile derivatives (Merino et al., 2015).

Environmental Toxicity and Human Exposure

Understanding the environmental toxicity and human exposure to phthalonitrile derivatives is crucial. Research by Wang and Kannan (2019) provides insights into the exposure and potential health effects of synthetic phenolic antioxidants, including compounds related to this compound.

Mechanism of Action

The mechanism of action of 4-Butoxyphthalonitrile is not explicitly mentioned in the available literature. The mechanism of action generally refers to how a compound interacts with biological systems, which may not be applicable for this compound as it is used for research and development purposes .

Safety and Hazards

The safety data sheet for 4-Butoxyphthalonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

4-butoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-3-6-15-12-5-4-10(8-13)11(7-12)9-14/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGCGXBXMPWLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338122
Record name 4-Butoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81560-32-9
Record name 4-Butoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butoxyphthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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